Cyclobutyl phenyl ketone
Overview
Description
Cyclobutyl phenyl ketone, also known as benzoylcyclobutane, is an organic compound with the molecular formula C₁₁H₁₂O. It is a ketone where a cyclobutyl group is bonded to a phenyl group through a carbonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclobutyl phenyl ketone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of cyclobutane with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods: On an industrial scale, this compound can be produced using similar Friedel-Crafts acylation methods, but with optimized conditions for higher yields and purity. This may involve the use of continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: Cyclobutyl phenyl ketone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone to alcohols or hydrocarbons.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Cyclobutyl phenyl methanol.
Substitution: Halogenated cyclobutyl phenyl ketones.
Scientific Research Applications
Cyclobutyl phenyl ketone has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as a precursor for more complex molecules
Mechanism of Action
The mechanism of action of cyclobutyl phenyl ketone involves its interaction with various molecular targets. The carbonyl group can participate in nucleophilic addition reactions, while the phenyl ring can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .
Comparison with Similar Compounds
- Cyclohexyl phenyl ketone
- Cyclopentyl phenyl ketone
- Cyclopropyl phenyl ketone
Comparison: Cyclobutyl phenyl ketone is unique due to its four-membered cyclobutane ring, which imparts strain and influences its reactivity compared to its five- and six-membered counterparts. This strain can make this compound more reactive in certain chemical reactions, providing distinct advantages in synthetic applications .
Properties
IUPAC Name |
cyclobutyl(phenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c12-11(10-7-4-8-10)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVEBDOSCXOQNAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1048201 | |
Record name | Cyclobutyl phenyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1048201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5407-98-7 | |
Record name | Cyclobutyl phenyl ketone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5407-98-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclobutyl phenyl ketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005407987 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5407-98-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10744 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclobutyl phenyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1048201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclobutyl phenyl ketone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.066 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the metabolic pathways of cyclobutyl phenyl ketone in fish?
A: Research on rainbow trout liver slices revealed that this compound (CPK) undergoes metabolism, producing metabolites that may contribute to its estrogenic effects []. While the exact metabolic pathways were not fully elucidated, the study highlighted the importance of considering metabolite activity when assessing the environmental risk of CPK. This contrasts with benzophenone (DPK), where the parent compound appears to be the primary driver of estrogenic effects [].
Q2: How does the structure of this compound influence its reactivity in the Fischer indolization reaction?
A: The presence of the cyclobutyl ring in this compound significantly impacts its reactivity in the Fischer indolization reaction compared to cyclopropyl phenyl ketone []. When reacted with phenylhydrazine in ethanol with hydrogen chloride, this compound yields a series of hexahydrocyclopent[b]indole derivatives []. This differs from the reaction with cyclopropyl phenyl ketone, which produces 2,3,4,5-tetrahydro-2,6-diphenylpyridazine and 3-(2-chloroethyl)-2-phenylindole under similar conditions []. This difference in product formation highlights the impact of ring size on the reaction pathway.
Q3: Are there any analytical techniques available to study the environmental fate of this compound and its metabolites?
A: While specific techniques for environmental monitoring aren't detailed in the provided abstracts, the research on rainbow trout utilized a combination of GC-MS, HPLC, and LC-MS/MS to characterize the metabolism of CPK []. These analytical techniques are valuable tools for identifying and quantifying CPK and its metabolites in environmental samples, ultimately aiding in the assessment of its environmental impact and fate.
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